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molecular formula C13H9F3O B1370757 3-(4-Trifluoromethylphenyl)phenol CAS No. 365426-93-3

3-(4-Trifluoromethylphenyl)phenol

Cat. No. B1370757
M. Wt: 238.2 g/mol
InChI Key: ADMXVFQXBMAXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906518B2

Procedure details

To a mixture of 10% Pd/C (cat), 3-iodophenol (220 mg, 1.00 mmol) and 4-(trifluoromethyl)phenylboronic acid (284 mg, 1.49 mmol) was added a solution of K2CO3 (415 mg, 3.01 mmol) in water (10 mL) and the reaction mixture was heated in a Biotage microwave (170° C., absorption high, pre-stirring 10 s) for 20 min. The crude reaction mixture was then extracted into EtOAc (40 mL×3) and dried over MgSO4 to yield 3-(4-(trifluoromethyl)phenyl)phenol as a yellow solid (212 mg, 89%, 99% purity by HPLC) which was used without further purification.
Name
Quantity
415 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>O.[Pd]>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Name
Quantity
284 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was then extracted into EtOAc (40 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C(C=CC1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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